molecular formula C11H11BrN2O B15356287 5-(3-bromophenyl)-2-ethyl-1H-pyrazol-3-one

5-(3-bromophenyl)-2-ethyl-1H-pyrazol-3-one

Cat. No.: B15356287
M. Wt: 267.12 g/mol
InChI Key: SQOFSVONIVGSKB-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-2-ethyl-1H-pyrazol-3-one is a chemical compound belonging to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are widely used in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-2-ethyl-1H-pyrazol-3-one typically involves the reaction of 3-bromophenyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazolone ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Bromophenyl)-2-ethyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions at the bromine atom can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: Formation of this compound oxo derivatives.

  • Reduction: Formation of amines or other reduced derivatives.

  • Substitution: Introduction of different functional groups at the bromine position.

Scientific Research Applications

5-(3-Bromophenyl)-2-ethyl-1H-pyrazol-3-one has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(3-Bromophenyl)-2-ethyl-1H-pyrazol-3-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

5-(3-Bromophenyl)-2-ethyl-1H-pyrazol-3-one is compared with other similar compounds, such as:

  • 5-(3-Chlorophenyl)-2-ethyl-1H-pyrazol-3-one: Similar structure but with a chlorine atom instead of bromine.

  • 5-(3-Iodophenyl)-2-ethyl-1H-pyrazol-3-one: Similar structure but with an iodine atom instead of bromine.

  • 5-(3-Methylphenyl)-2-ethyl-1H-pyrazol-3-one: Similar structure but with a methyl group instead of bromine.

These compounds share structural similarities but differ in their halogen atoms, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

5-(3-bromophenyl)-2-ethyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H11BrN2O/c1-2-14-11(15)7-10(13-14)8-4-3-5-9(12)6-8/h3-7,13H,2H2,1H3

InChI Key

SQOFSVONIVGSKB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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